molecular formula C9H6Se2 B14783669 3,11-diselenatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

3,11-diselenatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B14783669
M. Wt: 272.1 g/mol
InChI Key: OLPWUJPACSLSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,11-diselenatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound characterized by its unique tricyclic structure incorporating selenium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-diselenatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,11-diselenatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one atom or group in the molecule with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction could produce selenides.

Scientific Research Applications

3,11-diselenatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex selenium-containing compounds.

    Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3,11-diselenatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with molecular targets such as enzymes and receptors. The selenium atoms in the compound play a crucial role in its reactivity and biological activity. The pathways involved may include redox reactions and binding to specific proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene: Contains sulfur atoms instead of selenium.

    3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-7-thione: Similar structure with a thioketone group.

Uniqueness

3,11-diselenatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to its sulfur analogs

Properties

Molecular Formula

C9H6Se2

Molecular Weight

272.1 g/mol

IUPAC Name

3,11-diselenatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

InChI

InChI=1S/C9H6Se2/c1-3-10-8-6(1)5-7-2-4-11-9(7)8/h1-4H,5H2

InChI Key

OLPWUJPACSLSAV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C1C=C[Se]3)[Se]C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.